molecular formula C3H5N3 B1296081 3-Methyl-1H-1,2,4-triazole CAS No. 7170-01-6

3-Methyl-1H-1,2,4-triazole

Cat. No. B1296081
CAS RN: 7170-01-6
M. Wt: 83.09 g/mol
InChI Key: PZKFSRWSQOQYNR-UHFFFAOYSA-N
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Description

3-Methyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This family of compounds is known for its broad biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The 1,2,4-triazole ring system is also a core scaffold in various biologically active compounds and can be functionalized or fused with other aromatic systems to enhance or modify its properties .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 3-Methyl-1H-1,2,4-triazole, has been a subject of significant interest due to the importance of these compounds in pharmaceuticals and other applications. Various synthetic methods have been developed over the past two decades, utilizing different nitrogen sources to construct the triazole ring . The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, for instance, has been claimed in numerous patents, indicating the growing interest in this scaffold . Additionally, the synthesis of substituted 1,2,3-triazoles using environmentally friendly protocols, such as DBU–water catalytic systems, highlights the push towards greener and more sustainable chemistry .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles has been extensively studied, with X-ray crystallography being a common tool for determining the precise geometry of these compounds. For example, the structure of 2-methyl-4,5-dicyano-2H-1,2,3-triazole, a related compound, was characterized by X-ray diffraction, revealing its potential application in various fields . The molecular geometry, vibrational frequencies, and NMR chemical shift values of triazole derivatives have also been calculated using density functional theory (DFT), which provides insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

1,2,4-Triazoles participate in a variety of chemical reactions, which can be utilized to further modify the core structure or to create complex molecules with specific functions. The click chemistry approach, for instance, has been used to synthesize triazole derivatives with diverse supramolecular interactions, enabling applications in catalysis, photochemistry, and anion recognition . The reactivity of triazole derivatives has also been explored in the context of catalyst activation, where triazole-based ligand complexes are used in transfer hydrogenation and oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure and substituents. These properties are crucial for their function in various applications, such as pharmaceuticals and materials science. The thermal stability of triazole derivatives, for example, has been investigated using techniques like TG–DSC, and kinetic parameters such as activation energy and pre-exponential factor have been calculated to understand their decomposition behavior . The solubility and reactivity of triazole compounds in different solvent media have also been studied, revealing that the total energy of these compounds decreases with increasing solvent polarity .

Scientific Research Applications

1,2,4-Triazole is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It has been demonstrated that nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

1,2,4-Triazoles have attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

  • Pharmaceuticals and Drug Discovery : Triazole compounds exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are present in a number of drug classes such as fluconazole and voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

  • Agrochemistry : Triazole compounds have important application value in agrochemistry .

  • Material Chemistry : Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

  • Industrial Applications : These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

  • Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science : Even though absent in nature, 1,2,3-triazoles have found broad applications in these fields .

  • Antihypertensive Applications : Some triazole derivatives have been found to have antihypertensive effects .
  • Antidepressant Applications : Certain triazole compounds are used in the synthesis of antidepressants .
  • Antiepileptic Applications : Triazole compounds like rufinamide are used as antiepileptic drugs .
  • Antitubercular Applications : Some triazole derivatives have shown potential as antitubercular agents .
  • Anti-HIV Applications : Certain triazole compounds have been studied for their potential anti-HIV activities .

Safety And Hazards

The safety information for 3-Methyl-1H-1,2,4-triazole indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for the study of 3-Methyl-1H-1,2,4-triazole and its derivatives are promising. The development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, is a significant step forward .

properties

IUPAC Name

5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKFSRWSQOQYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878692
Record name 124TRIAZOLE3METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-1,2,4-triazole

CAS RN

7170-01-6
Record name 3-Methyl-1,2,4-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,4-triazole
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Record name 7170-01-6
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Record name 3-METHYL-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
191
Citations
HA Zamani, H Behmadi - Journal of Chemistry, 2012 - hindawi.com
The 3-methyl-1H-1,2,4-triazole-5-thiol (MTH) was used as a suitable ionophore for fabrication of a new gadolinium(III) ion selective potentiometric sensor. Nitrobenzene (NB) was used …
Number of citations: 25 www.hindawi.com
PS Manjula, BK Sarojini, HS Yathirajan… - Acta Crystallographica …, 2015 - scripts.iucr.org
The structures of three 3-methyl-1H-1,2,4-triazole-5-thione derivatives are reported. The structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione, C3H6N4S, (I), has been …
Number of citations: 6 scripts.iucr.org
PS Manjula, BK Sarojini, B Narayana… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C10H9FN4S, crystallizes with two molecules (A and B) in the asymmetric unit. The dihedral angle between the planes of the trizole and fluorobenzene rings is 7.3 (3…
Number of citations: 2 scripts.iucr.org
PSVB Almeida, JR da Silveira Maia… - The Journal of …, 2022 - periodicos.ufv.br
A reação de condensação entre bicarbonato de aminoguanidina com ácidos carboxílicos levou à formação de 3-metil-1S-1, 2, 4-triazol-5-amine (mta), 3-metil-1H-1, 2, 4? 4-triazole-5-…
Number of citations: 0 periodicos.ufv.br
BK Sarojini, PS Manjula, B Narayana… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C10H10N4OS, is nearly planar with the mean planes of the hydroxybenzyl and triazole rings inclined at an angle of only 3.2 (7). In the crystal, O—H⋯N hydrogen …
Number of citations: 4 scripts.iucr.org
HC Devarajegowda, S Jeyaseelan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the asymmetric unit of the title compound, C10H9FN4S, there are two independent molecules in which the dihedral angles between the 1,2,4-triazole and benzene rings are 36.85 (10…
Number of citations: 5 scripts.iucr.org
BK Sarojini, PS Manjula, B Narayana… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title molecule, C17H15ClN4S, the benzene rings form dihedral angles of 16.6 (1) and 77.2 (1) with the triazole ring. The dihedral angle between the benzene rings is 86.6 (1). In …
Number of citations: 1 scripts.iucr.org
BK Sarojini, PS Manjula, M Kaur… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C10H9ClN4S, the dihedral angle between the mean planes of the phenyl and 1H-1,2,4-triazole-5(4H)-thione rings is 25.3 (9). The latter ring is essentially planar, …
Number of citations: 2 scripts.iucr.org
HK Fun, SR Jebas, KV Sujith, PS Patil… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title molecule, C10H9BrN4S, the dihedral angle between the triazole and benzene rings is 12.32 (19). An intramolecular C—H⋯S hydrogen bond generates an S(6) ring motif. In …
Number of citations: 5 scripts.iucr.org
BI Buzykin, EV Mironova, VN Nabiullin… - Russian journal of …, 2006 - Springer
The X-ray diffraction study of potentially tautomeric 3(5)-butylsulfanyl-5(3)-methyl-1H-1,2,4-triazole and its 5(3)-phenyl-substituted analog showed that these compounds in crystal have …
Number of citations: 24 link.springer.com

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